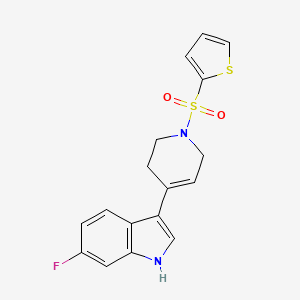![molecular formula C16H17NO5S2 B7553522 5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)
5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid is a compound with potential therapeutic applications in various diseases. It is a sulfonamide derivative with a thiophene ring that possesses anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
The mechanism of action of 5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid involves the inhibition of the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. This compound also inhibits the activity of cyclooxygenase-2, which reduces the production of prostaglandins that promote inflammation and pain.
Biochemical and Physiological Effects:
5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models of inflammation and pain. It also exhibits a good safety profile with no significant adverse effects on the liver, kidney, or gastrointestinal tract.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid in lab experiments include its potent anti-inflammatory and analgesic effects, good safety profile, and ease of synthesis. However, its limitations include its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
For the research and development of 5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid include the investigation of its potential therapeutic applications in various diseases such as arthritis, inflammatory bowel disease, and cancer. The optimization of its pharmacokinetic and pharmacodynamic properties through the development of prodrugs and analogs is also an area of interest. Additionally, the elucidation of its molecular targets and signaling pathways may provide insights into its mechanism of action and facilitate the development of more potent and selective compounds.
In conclusion, 5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid is a sulfonamide derivative with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of 5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid involves the reaction of 2-cyclopentyloxyaniline with thiophene-3-carboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then treated with sulfamide to yield the final product. The purity and yield of the compound can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid has been studied extensively for its anti-inflammatory, analgesic, and antipyretic properties. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. This compound also reduces the activity of cyclooxygenase-2, an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain.
Propriétés
IUPAC Name |
5-[(2-cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c18-16(19)11-9-15(23-10-11)24(20,21)17-13-7-3-4-8-14(13)22-12-5-1-2-6-12/h3-4,7-10,12,17H,1-2,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEPMQHTPBVPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC(=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(4-bromophenyl)furan-2-yl]methyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7553442.png)
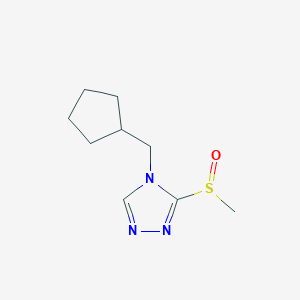
![1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7553452.png)
![N-ethyl-N-[4-[(3-pyrimidin-4-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7553456.png)
![3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one](/img/structure/B7553466.png)
![N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553481.png)
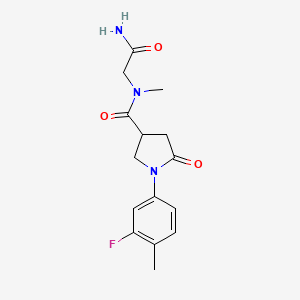
![1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanamine;hydrochloride](/img/structure/B7553496.png)
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)
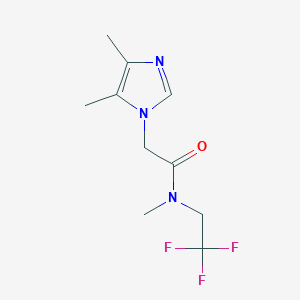
![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)
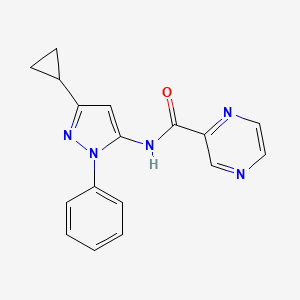
![7-[(4,5-Dimethylimidazol-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7553533.png)
